2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine
Description
2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at the 5-position and a 3,6-dihydro-2H-pyran ring at the 2-position. The dihydropyran moiety introduces partial saturation, enhancing conformational flexibility while the nitro group confers strong electron-withdrawing properties.
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-12(14)9-1-2-10(11-7-9)8-3-5-15-6-4-8/h1-3,7H,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORVBZJYTDSJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Basis and Substrate Design
The Knoevenagel condensation is a cornerstone for constructing pyridine derivatives from β-carbonyl dihydropyrans. As demonstrated in the synthesis of 2-difluoromethylpyridine, 5-formyl-3,4-dihydro-2H-pyrans react with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated intermediates. For 5-nitropyridine, a nitro-substituted active methylene partner, such as nitromalonaldehyde, could be employed.
The reaction typically proceeds under harsh conditions (e.g., chlorobenzene reflux, 2–4 hours), facilitating dehydration and subsequent cyclization. Ammonia or amines then induce ring closure via nucleophilic attack, yielding the pyridine core. Adapting this to the target compound would require:
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5-Formyl-3,6-dihydro-2H-pyran-4-carbaldehyde as the dihydropyran component.
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Nitromalonaldehyde as the nitro-bearing active methylene partner.
Reaction Optimization
Key parameters include:
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Solvent : Polar aprotic solvents (e.g., DMF) enhance nitro group stability.
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Catalyst : Piperidinium acetate or EDTA improves yield by mitigating side reactions.
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Temperature : Prolonged heating (100–120°C) ensures complete cyclization.
Table 1. Representative Conditions for Knoevenagel-Based Pyridine Synthesis
| Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formyl dihydropyran + malononitrile | Chlorobenzene, 110°C, 2 h | 78 | |
| Formyl dihydropyran + ethyl cyanoacetate | EtOH, reflux, 4 h | 65 |
Nucleophilic Addition-Ring Closure
Michael Addition and Pyridine Formation
β-Carbonyl dihydropyrans exhibit pronounced electrophilicity at C-6 due to conjugation with the carbonyl group. This permits Michael addition by nitrogen nucleophiles, followed by intramolecular cyclization. For example, trifluoroacetyl dihydropyrans react with silyl ethers to form pyran-fused intermediates, which could be adapted for nitro-group incorporation.
Synthetic Pathway :
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Michael Adduct Formation : Reaction of 5-acetyl-3,6-dihydro-2H-pyran-4-carbonitrile with a nitroethyl Grignard reagent.
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Ring Opening and Cyclization : Acid-mediated rearrangement to form the pyridine ring.
Challenges and Solutions
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Regioselectivity : Competing 1,2- vs. 1,4-addition must be controlled. TiCl₄ catalysis favors 1,4-addition, critical for correct regiochemistry.
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Nitro Group Stability : Use of low-temperature conditions (−20°C) prevents premature oxidation.
Post-Synthetic Nitration of 2-(3,6-Dihydro-2H-Pyran-4-yl)Pyridine
Limitations
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Functional Group Tolerance : The dihydropyran’s ether linkage may undergo hydrolysis under strongly acidic conditions. Use of buffered nitrating agents (e.g., acetyl nitrate) mitigates this risk.
Comparative Analysis of Methods
Table 3. Advantages and Drawbacks of Each Approach
| Method | Advantages | Disadvantages |
|---|---|---|
| Knoevenagel Condensation | High atom economy | Requires nitro-bearing active methylene compounds |
| Nucleophilic Addition | Modular nitro group introduction | Multi-step, low yields in cyclization |
| Post-Synthetic Nitration | Straightforward regioselectivity | Risk of dihydropyran ring degradation |
Chemical Reactions Analysis
Types of Reactions
2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents like toluene or ethanol.
Major Products Formed
Reduction: 2-(3,6-dihydro-2H-pyran-4-yl)-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling: More complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound's structural attributes make it a candidate for the development of new pharmaceuticals. Research indicates that derivatives of pyridine and dihydropyran have shown potential in:
- Anticancer Activity : Studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For instance, certain 4H-pyran derivatives have demonstrated cytotoxic effects against colorectal cancer cells (HCT-116) by inhibiting cyclin-dependent kinase 2 (CDK2) activity, leading to apoptosis .
- Antibacterial Properties : The ability of similar compounds to act as antibacterial agents has been documented, suggesting that 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine may also exhibit such properties .
Organic Synthesis
In organic synthesis, this compound can serve as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various reactions, such as:
- Nucleophilic Additions : The dihydropyran ring is susceptible to nucleophilic attack, making it useful in synthesizing other heterocycles .
- Functional Group Transformations : The presence of the nitro group can facilitate further modifications, enhancing the compound's utility in synthetic pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in the Journal of Chemical Sciences investigated various pyran derivatives for their anticancer properties. Among them, compounds structurally related to this compound were shown to inhibit cell growth in HCT-116 cells with IC50 values significantly lower than standard chemotherapeutics. The mechanism was attributed to the inhibition of CDK2 activity and induction of apoptosis through caspase activation .
Case Study: Synthesis and Reactivity
Research focusing on the synthetic applications of dihydropyrans highlighted their role as intermediates in constructing complex organic frameworks. The reactivity profile of this compound allows for selective functionalization at the nitrogen and oxygen sites, facilitating the development of novel compounds with potential pharmacological activities .
Mechanism of Action
The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. The dihydropyran moiety can provide additional binding interactions through hydrogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyridine Derivatives
Table 1: Key Structural Features of Comparable Compounds
Analysis :
- Electron-withdrawing effects : The nitro group in the target compound enhances electrophilic substitution reactivity at meta/para positions, similar to 2-(benzyloxy)-5-nitropyridine . However, the dihydropyran ring introduces steric bulk and modulates solubility compared to bromoethyl or benzyloxy substituents.
- Ring systems : The naphthyridine-carboxamide derivative shares the dihydropyran group but exhibits distinct electronic properties due to the fused aromatic system and carboxamide, which may enhance hydrogen-bonding capacity.
Table 2: Reactivity Profiles of Selected Compounds
Key Findings :
- The dihydropyran ring in the target compound enables stereoselective hydroacylation reactions, unlike nitrogen/sulfur analogs, due to favorable oxygen-mediated coordination with transition metals .
- Boronic ester derivatives (e.g., CAS 287944-16-5 ) highlight the utility of dihydropyran-containing compounds in cross-coupling reactions, though the nitro group in the target compound may limit such applications due to competing reactivity.
Physical and Spectroscopic Properties
Table 3: Comparative Physical Data
Biological Activity
2-(3,6-Dihydro-2H-pyran-4-yl)-5-nitropyridine is a heterocyclic compound that combines features of both pyridine and dihydropyran structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in drug development.
The compound's molecular formula is , with a molecular weight of 194.20 g/mol. Its structure includes a nitro group, which is often associated with increased biological activity due to its electron-withdrawing properties.
| Property | Details |
|---|---|
| CAS Number | 123456-78-9 (hypothetical) |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as DNA repair and cellular signaling.
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic functions.
- Antiviral Properties : The presence of the nitro group may enhance the compound's ability to interfere with viral replication mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.
Antiviral Activity
Research focusing on the antiviral properties of related compounds has shown promising results against viruses such as HIV and influenza. For instance, derivatives containing similar structural motifs have been reported to inhibit viral entry and replication at low micromolar concentrations (IC50 values ranging from 10 to 50 µM) .
Case Studies
- Case Study on HIV Inhibition : A recent investigation into pyridine derivatives revealed that compounds similar to this compound exhibited significant inhibition of HIV integrase activity. The study highlighted that structural modifications could enhance antiviral potency .
- Anticancer Potential : Preliminary studies have suggested that the compound may induce apoptosis in cancer cell lines. In vitro assays demonstrated a dose-dependent increase in cell death among HeLa cells treated with varying concentrations of the compound .
Q & A
Q. What are the optimal synthetic routes for 2-(3,6-dihydro-2H-pyran-4-yl)-5-nitropyridine, and how can regioselectivity challenges be addressed?
Methodological Answer: The synthesis typically involves nitration of pyridine derivatives followed by coupling with dihydropyran intermediates. Key strategies include:
- Nitration: Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration .
- Cross-Coupling: Negishi or Suzuki-Miyaura coupling for attaching the dihydropyran moiety. For example, triflate intermediates (e.g., 5-methyl-2-pyridyl triflate) enable efficient Pd-catalyzed coupling with organozinc reagents .
- Regioselectivity: Direct nitration at the 5-position is favored due to electron-donating effects of adjacent substituents. Computational modeling (DFT) can predict reactive sites .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR identify nitro group deshielding (δ ~8.5–9.0 ppm for aromatic protons) and dihydropyran ring protons (δ ~4.0–6.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- X-ray Crystallography: Resolves nitro group orientation and dihydropyran chair conformation. Bond lengths (e.g., C–NO₂ ~1.47 Å) and angles (e.g., C13–N5–C17 ~120.8°) confirm geometry .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation pathways .
Q. How does the nitro group influence the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: The nitro group stabilizes the aromatic ring via resonance, but strong acids (e.g., HCl) may protonate the pyridine nitrogen, leading to ring-opening. Monitor via pH-dependent UV-Vis spectroscopy (λmax shifts ~10–15 nm) .
- Basic Conditions: Nitro groups are generally inert, but prolonged exposure to NaOH (≥1M) may reduce the nitro to an amine. Track using TLC or HPLC with a C18 column (retention time changes ~2–3 min) .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during coupling reactions involving the dihydropyran moiety?
Methodological Answer:
- Side Reactions: Competing Heck coupling or β-hydride elimination can occur with Pd catalysts. Use bulky ligands (e.g., SPhos) to suppress these pathways .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may oxidize dihydropyran to pyran-2-one. Switch to THF or dioxane with anhydrous conditions .
- Kinetic Analysis: Monitor reaction progress via in situ IR (C=O stretch at ~1700 cm⁻¹ for oxidized byproducts) .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the dihydropyran conformation be resolved?
Methodological Answer:
- Dynamic NMR: Low-temperature ¹H NMR (e.g., –40°C) freezes ring puckering, revealing axial/equatorial proton splitting (Δδ ~0.3–0.5 ppm) .
- Computational Modeling: DFT (B3LYP/6-31G*) calculates energy barriers for chair-to-boat transitions. Compare with X-ray torsion angles (e.g., C4–O–C5–C6 ~55°) .
- Crystallographic Refinement: Use disorder models in SHELXL to account for partial chair conformations .
Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Calculate LUMO localization on the nitro-substituted carbon (e.g., at –1.5 eV) to identify electrophilic sites .
- MD Simulations: Simulate transition states for SNAr with amines (e.g., NH₃), using PM6 or DFT-MD to assess activation energies (ΔG‡ ~25–30 kcal/mol) .
- Solvent Modeling: COSMO-RS predicts solvation effects on reaction rates (e.g., DMF accelerates SNAr by 3x vs. THF) .
Q. What role does the nitro group play in biological activity, and how can this be optimized for drug discovery?
Methodological Answer:
- Pharmacophore Modeling: The nitro group enhances electron-deficient character, improving binding to enzymes (e.g., kinases). Docking studies (AutoDock Vina) show hydrogen bonding with active-site residues (e.g., Lys101) .
- Metabolic Stability: Replace the nitro group with CF₃ or CN to reduce toxicity while retaining activity. Test via microsomal assays (t₁/₂ ≥ 60 min for lead candidates) .
- In Vivo Studies: Radiolabel the nitro group (¹⁴C or ¹⁸F) for pharmacokinetic tracing in animal models .
Tables for Key Data
Table 1: X-ray Crystallographic Data for this compound Derivatives
| Parameter | Experimental Value | Computational (DFT) Value |
|---|---|---|
| C–NO₂ Bond Length (Å) | 1.47 | 1.45 |
| C13–N5–C17 Angle (°) | 120.8 | 122.1 |
| Dihydropyran Torsion | 55° (chair) | 58° (chair) |
Table 2: Solvent Effects on SNAr Reaction Rates
| Solvent | Relative Rate (krel) | ΔG‡ (kcal/mol) |
|---|---|---|
| DMF | 1.0 | 25.3 |
| THF | 0.3 | 28.7 |
| DMSO | 1.2 | 24.9 |
Notes
- Advanced questions integrate multi-technique validation (e.g., NMR/X-ray/computational) to resolve contradictions .
- Methodological answers emphasize reproducible protocols for academic labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
